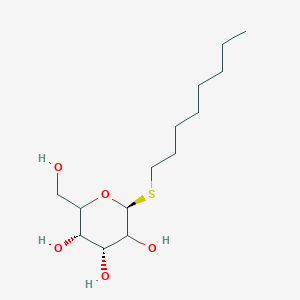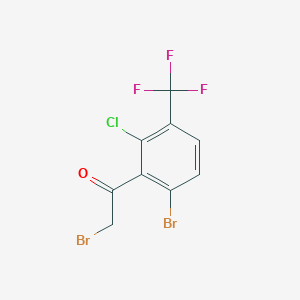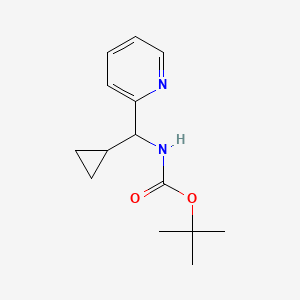
N-Boc-1-cyclopropyl-1-(2-pyridyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32220420 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. It has applications in chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220420 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that confer the compound’s unique properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to control the reactivity of intermediates.
Industrial Production Methods
Industrial production of MFCD32220420 involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient and consistent production.
化学反応の分析
Types of Reactions
MFCD32220420 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions of MFCD32220420 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of MFCD32220420 depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
MFCD32220420 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: In biological research, MFCD32220420 is used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: MFCD32220420 is used in the production of specialty chemicals, materials, and other industrial products.
作用機序
The mechanism of action of MFCD32220420 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
tert-butyl N-[cyclopropyl(pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12(10-7-8-10)11-6-4-5-9-15-11/h4-6,9-10,12H,7-8H2,1-3H3,(H,16,17) |
InChIキー |
UQKAMPNGSCWIGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)


![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)

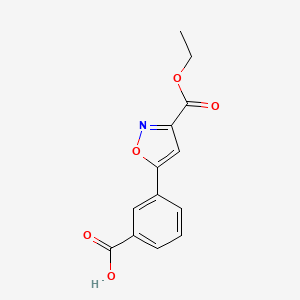

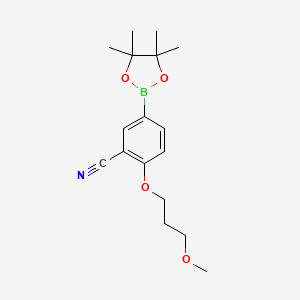

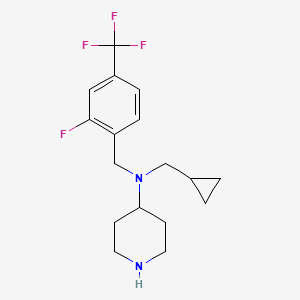
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
